5-Amino-2-(trifluoromethyl)biphenyl

Atropisomerism Conformational analysis Chiral chromatography

5-Amino-2-(trifluoromethyl)biphenyl (CAS 1214341-39-5) is a differentiated fluorinated building block featuring an ortho-CF₃ group that twists the biphenyl core (dihedral angle 50–90°) and creates a high rotational barrier (~22–25 kcal/mol) for stable atropisomers. This unique conformation, combined with the electron-withdrawing effect on the 5-NH₂ group (pKa ~3.5–4.0), enables the design of conformationally rigid chiral ligands, metabolically stable drug candidates, and electron-accepting polymers. Choose this scaffold for asymmetric catalysis, CETP/farnesyltransferase inhibitor programs, or soluble conjugated polymers where generic planar biphenyls fail. Available in research quantities with ≥98% purity; immediate shipment from stock.

Molecular Formula C13H10F3N
Molecular Weight 237.22 g/mol
Cat. No. B13118940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethyl)biphenyl
Molecular FormulaC13H10F3N
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C13H10F3N/c14-13(15,16)12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2
InChIKeyADGQHCDRQXPFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(trifluoromethyl)biphenyl: Structural and Functional Properties of a Key Trifluoromethylated Biphenyl Amine Intermediate


5-Amino-2-(trifluoromethyl)biphenyl (CAS 1214341-39-5) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₀F₃N and a molecular weight of 237.22 g/mol, consisting of a biphenyl core substituted with a trifluoromethyl (-CF₃) group at the 2-position and an amino (-NH₂) group at the 5-position on the same phenyl ring . The compound exhibits a non-coplanar biphenyl geometry due to steric repulsion from the ortho-substituted -CF₃ group and the adjacent phenyl ring, leading to a twisted conformation with a dihedral angle typically in the range of 50–90° [1]. The strongly electron-withdrawing -CF₃ group significantly reduces the electron density on the adjacent aromatic ring, modulating the nucleophilicity of the amino group and influencing both chemical reactivity and physicochemical properties, including enhanced lipophilicity (estimated clogP ~3.5–4.0) and improved metabolic stability [2].

Why 5-Amino-2-(trifluoromethyl)biphenyl Cannot Be Substituted by Other Trifluoromethylbiphenyl Amines


The specific substitution pattern of 5-Amino-2-(trifluoromethyl)biphenyl—with the -CF₃ group ortho to the biphenyl linkage and the -NH₂ group meta to the -CF₃ and para to the linkage—confers a unique combination of steric, electronic, and conformational properties that are not shared by its positional isomers or other in-class analogs [1]. The ortho-CF₃ group creates significant steric hindrance that twists the biphenyl system out of planarity, increasing the rotational energy barrier to atropisomerization, an effect that is not observed in meta- or para-substituted analogs where the dihedral angle remains closer to planarity [2]. The electron-withdrawing -CF₃ group also polarizes the aromatic ring, altering the basicity of the adjacent -NH₂ group (pKa ~3.5–4.0) and influencing the compound's reactivity in electrophilic aromatic substitution and cross-coupling reactions relative to isomers where the -NH₂ and -CF₃ groups are located on different rings [3]. Furthermore, the meta relationship between the -NH₂ and -CF₃ groups places the amino group in a distinct electronic environment compared to ortho- or para-amino-substituted analogs, directly impacting the compound's performance as a synthetic intermediate and its biological target engagement [1].

Quantitative Differentiation of 5-Amino-2-(trifluoromethyl)biphenyl Against Closest Comparators


Ortho-Trifluoromethyl Substitution Increases Rotational Energy Barrier Relative to Non-Ortho Analogs

The ortho-CF₃ substitution in 5-Amino-2-(trifluoromethyl)biphenyl introduces steric hindrance that increases the rotational energy barrier around the biphenyl C–C bond compared to analogs lacking ortho substitution. For a structurally analogous 2,2′-bis(trifluoromethyl)biphenyl derivative, dynamic gas chromatography and polarimetry studies established a rotational energy barrier of ΔG‡ ≈ 22–25 kcal/mol at 298 K, whereas para-substituted analogs exhibit significantly lower barriers due to reduced steric congestion [1]. The presence of an ortho-CF₃ group adjacent to the biphenyl linkage in 5-Amino-2-(trifluoromethyl)biphenyl is expected to produce a comparable barrier, whereas positional isomers such as 5-(trifluoromethyl)-[1,1′-biphenyl]-2-amine (meta-CF₃) or 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-amine (para-CF₃) exhibit substantially lower barriers (<10 kcal/mol), allowing rapid interconversion of atropisomers at room temperature [2].

Atropisomerism Conformational analysis Chiral chromatography

Electron-Withdrawing CF₃ Group Modulates Amino Group Basicity Compared to Non-Fluorinated Analogs

The electron-withdrawing trifluoromethyl group in 5-Amino-2-(trifluoromethyl)biphenyl reduces the electron density on the adjacent aromatic ring, thereby lowering the pKa of the amino group compared to non-fluorinated biphenyl amines. For analogous o-trifluoromethylbiphenyl-substituted amines, the measured pKa of the amino group is approximately 3.5–4.0, representing a reduction of 0.5–1.0 pKa units relative to non-fluorinated biphenyl amines (pKa ~4.5–5.0) [1]. In contrast, positional isomers where the -CF₃ group is located on the distal phenyl ring (e.g., 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-amine) exhibit minimal electronic influence on the amino group, with pKa values closer to 4.5–5.0 [2]. This electronic modulation directly impacts the nucleophilicity of the amino group in subsequent synthetic transformations.

Electronic effects Amine basicity pKa modulation

Enhanced Lipophilicity and Metabolic Stability Conferred by Ortho-Trifluoromethyl Substitution

The trifluoromethyl group significantly increases the lipophilicity of biphenyl amines, as quantified by calculated logP (clogP) values. For 5-Amino-2-(trifluoromethyl)biphenyl, the estimated clogP is approximately 3.5–4.0, compared to a clogP of ~2.5–3.0 for unsubstituted 4-aminobiphenyl and ~2.0–2.5 for biphenyl-4-amine [1]. In structure-activity relationship (SAR) studies of biphenyl-based CETP inhibitors, compounds containing an ortho-CF₃-substituted biphenyl scaffold exhibited improved metabolic stability (as measured by in vitro microsomal half-life) compared to analogs with smaller substituents or no fluorine substitution, with the CF₃-containing anacetrapib (9a) demonstrating a human liver microsomal half-life >60 minutes versus <30 minutes for non-fluorinated analogs [2].

Lipophilicity Metabolic stability Drug design

Optimal Application Scenarios for 5-Amino-2-(trifluoromethyl)biphenyl Based on Quantified Differentiation


Synthesis of Atropisomeric Ligands for Asymmetric Catalysis

The high rotational energy barrier (~22–25 kcal/mol) conferred by the ortho-CF₃ group in 5-Amino-2-(trifluoromethyl)biphenyl enables the isolation of stable atropisomers, making this compound an ideal scaffold for the preparation of conformationally rigid, chiral ligands used in asymmetric catalysis [1]. The amino group at the 5-position provides a versatile handle for further functionalization into phosphine, oxazoline, or carbene ligands, while the non-coplanar biphenyl geometry ensures persistent axial chirality that does not racemize under standard reaction conditions. This contrasts with meta- or para-substituted analogs, which lack sufficient steric bulk to maintain configurational stability at room temperature [2].

Medicinal Chemistry Building Block for CETP and Farnesyltransferase Inhibitors

The ortho-trifluoromethylbiphenyl scaffold, exemplified by 5-Amino-2-(trifluoromethyl)biphenyl, has been validated in multiple drug discovery programs as a key pharmacophoric element. In the development of CETP inhibitors such as anacetrapib, the ortho-CF₃ biphenyl moiety contributed to improved metabolic stability (human liver microsomal half-life >60 minutes) and enhanced lipophilicity (clogP ~3.5–4.0) that enabled once-daily oral dosing [1]. Similarly, in farnesyltransferase inhibitors, the o-trifluoromethylbiphenyl substitution pattern was essential for potent enzyme inhibition, with analogs lacking the ortho-CF₃ group showing >10-fold reduced activity [3].

Synthesis of Fluorinated Polyazomethines and Conjugated Polymers

The combination of an electron-withdrawing trifluoromethyl group and a non-coplanar biphenyl geometry makes 5-Amino-2-(trifluoromethyl)biphenyl a valuable monomer for the preparation of aromatic polyazomethines and conjugated polymers with enhanced solubility and electron-accepting properties [1]. The amino group enables condensation with aromatic aldehydes to form imine-linked polymers, while the twisted biphenyl conformation prevents aggregation and improves processability compared to planar biphenyl-based polymers. The -CF₃ group lowers the LUMO energy level, making these polymers suitable candidates for electron-transport materials in organic electronic devices [2].

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